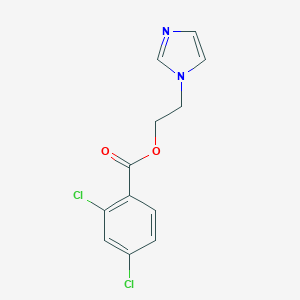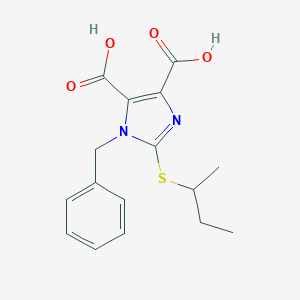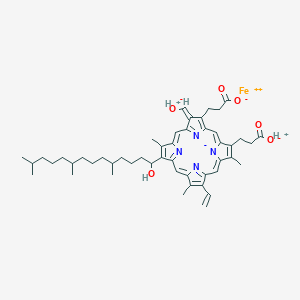
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate, also known as Imidazole-2-ethyl 2,4-dichlorobenzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2,4-dichlorobenzoic acid and contains an imidazole ring, which makes it a useful tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate varies depending on its specific application. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents its normal function. As an antimicrobial agent, it disrupts the cell membrane or cell wall of the microorganism, leading to cell death. As an anticancer agent, it induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of NF-κB signaling.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate also vary depending on its specific application. As an enzyme inhibitor, it can lead to increased levels of acetylcholine in the brain, which can have various physiological effects such as improved cognitive function. As an antimicrobial agent, it can prevent the growth of harmful bacteria and fungi, leading to improved health outcomes. As an anticancer agent, it can induce apoptosis in cancer cells, leading to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate in lab experiments include its high purity, stability, and specificity for certain enzymes or microorganisms. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate in scientific research, including:
1. Development of new enzyme inhibitors: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate could be used as a starting point for the development of new enzyme inhibitors with improved specificity and potency.
2. Investigation of new antimicrobial agents: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate could be used as a lead compound for the development of new antimicrobial agents with improved efficacy and safety.
3. Development of new anticancer agents: Further research could be conducted to fully understand the anticancer properties of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate and to develop new anticancer agents based on its structure.
In conclusion, 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. Its various applications include enzyme inhibition, antimicrobial activity, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential side effects, but it holds promise for the development of new drugs and treatments in the future.
Synthesemethoden
The synthesis of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with imidazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate as a white crystalline solid with a melting point of 151-153°C.
Wissenschaftliche Forschungsanwendungen
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been used in a variety of scientific research applications, including:
1. Enzyme inhibition studies: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been used as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain.
2. Antimicrobial activity: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
3. Cancer research: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
Eigenschaften
Produktname |
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate |
|---|---|
Molekularformel |
C12H10Cl2N2O2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
2-imidazol-1-ylethyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-9-1-2-10(11(14)7-9)12(17)18-6-5-16-4-3-15-8-16/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
TUGHLXPPUJCYOH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCN2C=CN=C2 |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)



![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)

![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)

![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)